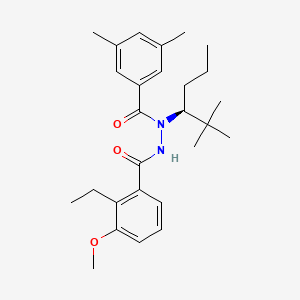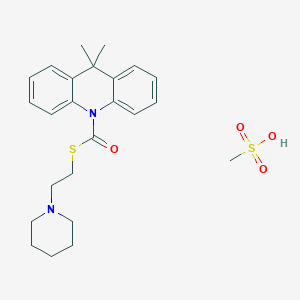
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate is a Drug / Therapeutic Agent.
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Studies
- Chemiluminogenic Properties : Acridine derivatives, such as 10-methyl-9-(phenoxycarbonyl)acridinium, demonstrate chemiluminescent (CL) properties useful in various environments. These properties vary depending on solvent parameters and reactants like hydrogen peroxide and bases. This research helps in understanding the CL efficiency and kinetics of acridine derivatives in different environments (Krzymiński et al., 2010).
Crystal Structure Analysis
- Structural Analysis of Acridine Derivatives : A study focusing on the molecular packing and intermolecular interactions in crystals of acridine derivatives, including various acridinium salts, provides insights into the electrostatic and dispersive interactions in these compounds. This is crucial for understanding the structural behavior of acridine-related substances in different states (Wera et al., 2016).
Synthesis and Reactivity
- Synthesis of Acridinones : Research on the synthesis of acridin-9(10H)-ones carrying tertiary thiocarbamoyl groups reveals the methods for producing these compounds. This type of synthesis is significant for creating specific acridine derivatives with varied properties (Kobayashi et al., 2013).
Chemiluminescence Efficiency
- High-Efficiency Chemiluminescent Acridinium Compounds : Studies have been conducted on hydroxamic acids and sulphohydroxamic acids linked to acridinecarboxylic acid, leading to compounds with high chemiluminescence efficiency and stability. Such compounds are promising for use as chemiluminescent labels in various applications (Renotte et al., 2000).
Chemical and Physical Properties
- Acidic Methyl Group in Acridinium Cation : A unique example of a methyl group acting as an acid has been found in 9,10-dimethylacridinium chloride. This study provides insight into the unusual acidity properties of certain acridinium compounds (Suzuki & Tanaka, 2001).
Eigenschaften
CAS-Nummer |
38044-65-4 |
|---|---|
Produktname |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
Molekularformel |
C24H32N2O4S2 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
methanesulfonic acid;S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS.CH4O3S/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24;1-5(2,3)4/h4-7,10-13H,3,8-9,14-17H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
MPOFNOASMHOZMN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
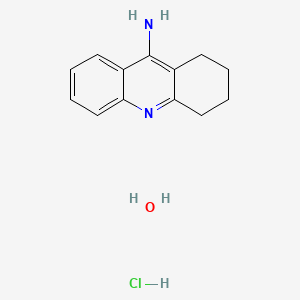
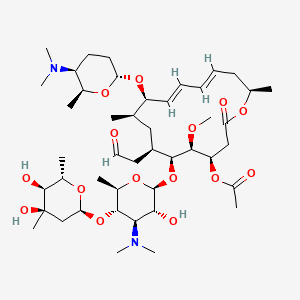
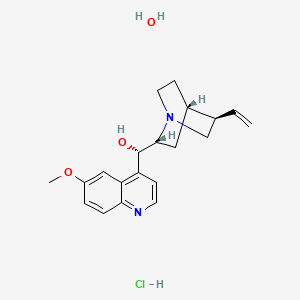
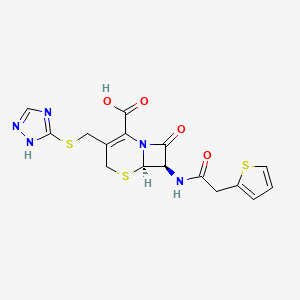
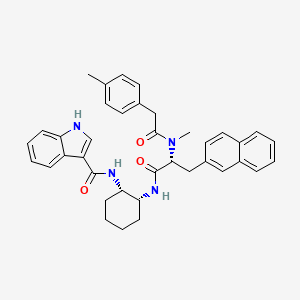
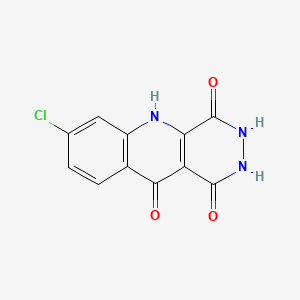
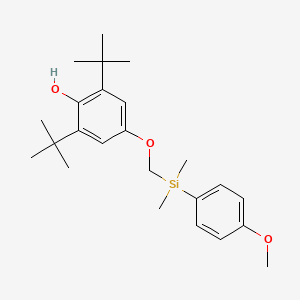
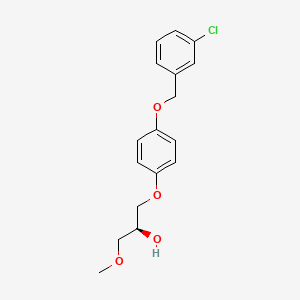
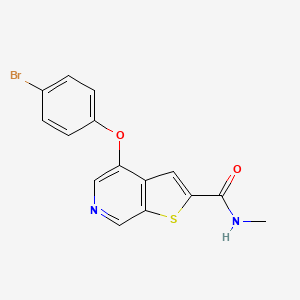
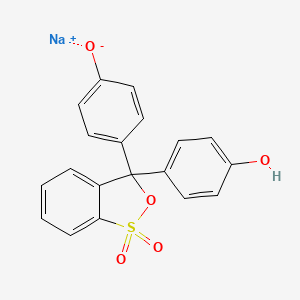
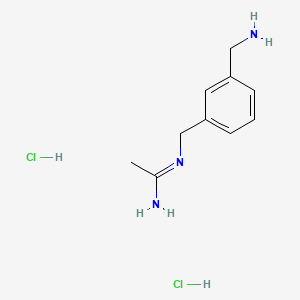
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
